molecular formula C16H12F2O4S B2606097 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid CAS No. 721406-30-0

2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid

Cat. No. B2606097
CAS RN: 721406-30-0
M. Wt: 338.32
InChI Key: JUFOBBFGDYGQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid is a chemical compound with the molecular formula C16H12F2O4S and a molecular weight of 338.33 . It is a research-use-only product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C16H12F2O4S . It contains carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) atoms. The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a powder . Its exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.

Scientific Research Applications

Synthetic and Pharmacological Potential

"1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – an underinvestigated building block with a high synthetic and pharmacological potential" is a study that underscores the importance of derivatives containing a sultone core, similar to "2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid." These compounds are noted for their synthetic versatility and potential in creating new molecular systems with desirable pharmacological properties. The research indicates that while the pharmacological exploration of these derivatives is still in its infancy, their structural similarity to known pharmacologically active cores suggests promising anticoagulant, antimicrobial, and antitumor applications. This highlights the necessity for further research into such compounds as objects of experimental chemistry and pharmacology to unlock their full potential (Hryhoriv, Lega, & Shemchuk, 2021).

Environmental and Health Concerns

The "Microbial degradation of polyfluoroalkyl chemicals in the environment: a review" explores the environmental impact and degradation pathways of polyfluoroalkyl chemicals, which include compounds structurally related to "this compound." This review emphasizes the persistence of such chemicals in the environment and their potential toxic effects, underscoring the need for comprehensive studies to evaluate their fate and the efficiency of various degradation methods. This research direction is vital for assessing the environmental risks associated with these compounds and developing strategies for their safe management and disposal (Liu & Avendaño, 2013).

properties

IUPAC Name

2-[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O4S/c17-16(18)22-11-7-5-10(6-8-11)13(19)9-23-14-4-2-1-3-12(14)15(20)21/h1-8,16H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFOBBFGDYGQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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